molecular formula C12H17N3O2 B181967 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 797028-97-8

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B181967
CAS No.: 797028-97-8
M. Wt: 235.28 g/mol
InChI Key: HKGJIAQYOSHPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 797028-97-8) is a heterocyclic compound with a molecular formula of C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol . Its structure comprises a piperidine ring substituted at position 1 with a 4,6-dimethylpyrimidin-2-yl group and a carboxylic acid moiety at position 3. The compound is commercially available with a purity of ≥98% and is utilized in pharmaceutical research, particularly in the development of anticonvulsants and other bioactive molecules .

The carboxylic acid group enables hydrogen bonding, which is critical for interactions with biological targets .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGJIAQYOSHPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349619
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797028-97-8
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

The precursor carboxamide derivative serves as a critical intermediate. Its synthesis involves reacting 4,6-dimethyl-2-chloropyrimidine with piperidine-4-carboxamide under nucleophilic aromatic substitution conditions.

Reaction Conditions

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance nucleophilicity.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the carboxamide’s amine group.

  • Temperature : Elevated temperatures (80–100°C) accelerate substitution kinetics.

Mechanistic Insight
The chloropyrimidine’s electrophilic C2 position undergoes attack by the piperidine carboxamide’s amine group, displacing chloride. The electron-withdrawing methyl groups on the pyrimidine ring enhance electrophilicity at C2, favoring substitution.

Hydrolysis to Carboxylic Acid

The carboxamide intermediate is hydrolyzed to the carboxylic acid via acidic or basic conditions:

Hydrolysis MethodReagents/ConditionsYield
Acidic Hydrolysis 6N HCl, reflux, 8–12 hours80–85%
Basic Hydrolysis 2M NaOH, 80°C, 6–8 hours75–80%

Key Considerations

  • Acidic conditions protonate the amide nitrogen, rendering the carbonyl carbon more electrophilic for nucleophilic water attack.

  • Basic hydrolysis proceeds via hydroxide ion attack on the neutral amide, forming a tetrahedral intermediate that collapses to release ammonia.

Direct Substitution Using Piperidine-4-carboxylic Acid Derivatives

Ester Protection Strategy

To mitigate the carboxylic acid’s acidity during substitution, the piperidine-4-carboxylate ester (e.g., ethyl ester) is employed.

Synthetic Route

  • Substitution Reaction :

    • Substrate : 4,6-Dimethyl-2-chloropyrimidine.

    • Nucleophile : Piperidine-4-carboxylate ester (e.g., ethyl piperidine-4-carboxylate).

    • Conditions : K₂CO₃ in DMF at 90°C for 12 hours.

  • Ester Hydrolysis :

    • Reagents : 2M NaOH in ethanol/water (1:1), reflux for 4–6 hours.

    • Yield : 70–75% after purification.

Advantages

  • The ester group’s lower acidity prevents unwanted deprotonation of the piperidine amine, ensuring efficient substitution.

  • Hydrolysis under mild basic conditions preserves the pyrimidine ring’s integrity.

Reductive Amination and Oxidation

Reductive Amination of 4-Piperidone Derivatives

This two-step approach constructs the piperidine ring post-pyrimidine substitution:

  • Formation of Imine Intermediate :

    • React 4,6-dimethyl-2-aminopyrimidine with 4-piperidone in methanol under acidic catalysis (e.g., acetic acid).

  • Reduction to Piperidine :

    • Use sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C for 12–16 hours.

Oxidation to Carboxylic Acid
The resulting secondary amine is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions:

Oxidation StepReagents/ConditionsYield
KMnO₄ Oxidation 0.1M H₂SO₄, 60°C, 8 hours65–70%

Challenges

  • Over-oxidation to CO₂ must be controlled via temperature moderation.

  • Purification requires careful pH adjustment to isolate the carboxylic acid.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Carboxamide Hydrolysis High purity, scalableTwo-step process75–85%
Direct Substitution (Ester Route) Avoids amide intermediatesRequires ester protection/deprotection70–75%
Reductive Amination/Oxidation Flexible ring functionalizationRisk of over-oxidation60–70%

Optimization Insights

  • Solvent choice significantly impacts substitution efficiency. DMF outperforms THF or acetonitrile due to superior solvation of ionic intermediates.

  • Catalytic additives like tetrabutylammonium iodide (TBAI) enhance reaction rates in substitution steps by stabilizing transition states.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve heat transfer and mixing:

  • Reactor Design : Microfluidic channels with immobilized base catalysts (e.g., K₂CO₃ on silica).

  • Throughput : 50–100 kg/day with ≥90% conversion.

Green Chemistry Innovations

  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste.

  • Catalytic Hydrolysis : Enzymatic catalysts (lipases) enable hydrolysis under ambient conditions, cutting energy use by 40% .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid has been explored for its potential as a pharmacological agent. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer drug .

Neuroscience

The compound's piperidine structure is of interest in neuroscience for developing drugs that target neurotransmitter systems. It may influence pathways related to cognition and mood disorders.

Case Studies:

  • Neurotransmitter Modulation: Studies have shown that compounds with similar structures can modulate serotonin and dopamine receptors, indicating potential therapeutic effects in mood disorders .

Agricultural Chemistry

Due to its unique chemical properties, this compound may also find applications in agricultural chemistry as a pesticide or herbicide.

Case Studies:

  • Pesticidal Activity: Preliminary studies suggest that compounds with similar structures exhibit insecticidal properties, which could be explored further for agricultural use .

Data Tables

Application AreaDescriptionRelevant Findings
Medicinal ChemistryAnticancer drug developmentCytotoxic effects on cancer cell lines
NeuroscienceNeurotransmitter modulationInfluences on serotonin/dopamine pathways
Agricultural ChemistryPesticide/herbicide developmentInsecticidal properties observed

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Bioactivity : The dimethylpyrimidine scaffold in the target compound may optimize interactions with hydrophobic binding pockets in enzymes or receptors, as seen in anticonvulsant research .
  • Synthetic Accessibility : Derivatives like the ethyl ester (CAS: 111247-60-0) are easier to synthesize but require post-modification for activation .
  • Pharmacokinetics : Amide derivatives (e.g., N-propylamide) balance lipophilicity and solubility, making them favorable for oral bioavailability .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS Number: 797028-97-8) is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.28 g/mol
  • Melting Point : 158–160 °C
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory diseases.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine carboxylic acids can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDApoptosis induction via p53
DoxorubicinMCF-7~0.5DNA intercalation
Compound XU-937 (Leukemia)TBDCaspase activation

Note: TBD = To Be Determined

Enzyme Inhibition Studies

In vitro studies have demonstrated the ability of this compound to inhibit key enzymes involved in cancer metabolism. For example, it has shown promising results as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in the regulation of inflammation and cancer progression .

Table 2: Enzyme Inhibition Potency

EnzymeIC₅₀ (µM)Reference Compound
Soluble Epoxide HydrolaseTBDTriazole derivatives
Carbonic AnhydraseTBDAcetazolamide

Study on Anticancer Properties

A recent study focused on the synthesis and evaluation of various piperidine derivatives, including this compound. The findings indicated that these compounds could significantly reduce cell viability in human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cell lines through apoptosis induction mechanisms .

In Silico Studies

Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations revealed strong interactions with key amino acids in target proteins, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise purification and reaction condition adjustments. For example, describes using dichloromethane with sodium hydroxide for analogous piperidine derivatives, emphasizing washing steps (e.g., saturated NaCl, NaHCO₃) to remove impurities. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Recrystallization from ethanol/water mixtures (as in for related compounds) can enhance final product purity (>97%) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (¹H/¹³C) to confirm substituent positions on the pyrimidine and piperidine rings.
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., uses MS for analogous compounds).
  • HPLC (≥95% purity; see ) and melting point analysis (compare to literature values, e.g., reports mp ranges for similar structures).
  • Elemental analysis to validate empirical formulas .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

  • Methodological Answer : Use a tiered solubility assay:

  • Test solubility in DMSO (common stock solvent) followed by dilution in PBS or buffers (pH 4–9) to mimic physiological conditions (see ’s dilution recommendations).
  • Stability studies: Incubate at 4°C, 25°C, and 37°C, analyzing degradation via HPLC over 72 hours. For hygroscopicity, store under nitrogen and monitor mass changes .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrimidine or piperidine moieties of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and intermediates. highlights ICReDD’s approach using reaction path searches and machine learning to prioritize experimental conditions. Tools like Gaussian or ORCA can simulate substituent effects on electronic properties, guiding regioselective modifications .

Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for derivatives of this compound?

  • Methodological Answer : Conduct orthogonal assays:

  • Validate receptor binding affinity via SPR or ITC.
  • Assess cellular permeability (Caco-2 assays) and metabolic stability (microsomal incubation; ’s pharmacological workflows for related piperidine derivatives).
  • Use PK/PD modeling to correlate in vitro potency with in vivo exposure. Adjust substituents (e.g., methyl groups on pyrimidine) to balance lipophilicity and solubility .

Q. What experimental protocols mitigate safety risks during large-scale synthesis or handling of this compound?

  • Methodological Answer : Follow OSHA and GHS guidelines:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (per ’s SDS for analogous compounds).
  • Store in airtight containers under inert gas (N₂) to prevent oxidation ( recommends ambient storage but notes hygroscopicity risks).
  • Neutralize waste with dilute HCl before disposal (as in ’s safety protocols) .

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects).
  • Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for piperidine ring conformers (’s InChI annotations for stereoisomers highlight conformational complexity) .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer :

  • Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
  • Calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
  • Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons (’s pharmacological studies use similar frameworks) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Systematically vary substituents (e.g., pyrimidine methyl groups, piperidine carboxylate) and test in bioassays.
  • Use CoMFA or CoMSIA for 3D-QSAR modeling (’s computational-experimental loop).
  • Prioritize analogs with ClogP 1–3 and topological polar surface area (TPSA) <90 Ų for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.